Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate
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Overview
Description
Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate is a chemical compound with a complex structure that includes an oxazine ring and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate typically involves the reaction of diethyl malonate with a suitable oxazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The malonate ester groups can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound has a similar structure but with a pyridine ring instead of an oxazine ring.
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another similar compound with a dihydropyridine ring.
Uniqueness
Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate is unique due to its oxazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds with pyridine or dihydropyridine rings .
Properties
CAS No. |
36871-41-7 |
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Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
diethyl 2-[2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C16H27NO5/c1-6-20-14(18)12(15(19)21-7-2)8-9-13-17-16(4,5)10-11(3)22-13/h11-12H,6-10H2,1-5H3 |
InChI Key |
CEFTXCTXSYAMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=NC(CC(O1)C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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